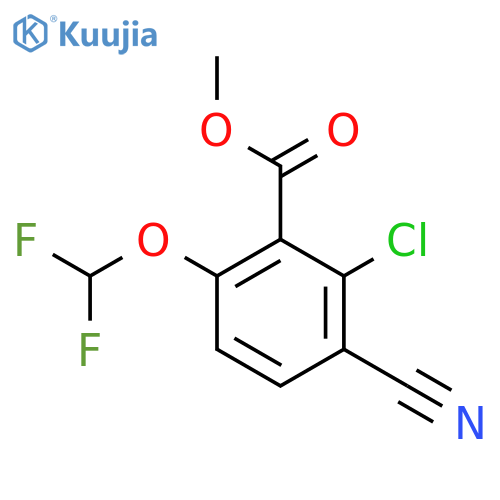

Cas no 1805561-22-1 (Methyl 2-chloro-3-cyano-6-(difluoromethoxy)benzoate)

Methyl 2-chloro-3-cyano-6-(difluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-chloro-3-cyano-6-(difluoromethoxy)benzoate

-

- インチ: 1S/C10H6ClF2NO3/c1-16-9(15)7-6(17-10(12)13)3-2-5(4-14)8(7)11/h2-3,10H,1H3

- InChIKey: CJMOUCIXYGRXNK-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C#N)C=CC(=C1C(=O)OC)OC(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 331

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 59.3

Methyl 2-chloro-3-cyano-6-(difluoromethoxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015015498-1g |

Methyl 2-chloro-3-cyano-6-(difluoromethoxy)benzoate |

1805561-22-1 | 97% | 1g |

1,579.40 USD | 2021-06-18 |

Methyl 2-chloro-3-cyano-6-(difluoromethoxy)benzoate 関連文献

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

7. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

10. Book reviews

Methyl 2-chloro-3-cyano-6-(difluoromethoxy)benzoateに関する追加情報

Methyl 2-chloro-3-cyano-6-(difluoromethoxy)benzoate (CAS No. 1805561-22-1): An Overview of Its Properties and Applications

Methyl 2-chloro-3-cyano-6-(difluoromethoxy)benzoate (CAS No. 1805561-22-1) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its distinctive functional groups, including a chloro, cyano, and difluoromethoxy substituent, offers a range of potential applications in the development of novel drugs and materials.

The molecular structure of Methyl 2-chloro-3-cyano-6-(difluoromethoxy)benzoate is particularly noteworthy due to its high degree of functionalization. The presence of the chloro group enhances its reactivity and can be utilized in various synthetic transformations. The cyano group, known for its strong electron-withdrawing properties, imparts significant stability to the molecule, making it suitable for use in demanding chemical processes. Additionally, the difluoromethoxy substituent introduces unique electronic and steric effects, which can influence the compound's biological activity and physicochemical properties.

In recent years, there has been a growing interest in the use of fluorinated compounds in medicinal chemistry due to their ability to modulate biological activity and improve drug-like properties. The difluoromethoxy group in Methyl 2-chloro-3-cyano-6-(difluoromethoxy)benzoate is particularly advantageous as it can enhance the lipophilicity and metabolic stability of drug candidates. This makes it an attractive candidate for the development of new therapeutic agents targeting various diseases.

Research into the biological activity of Methyl 2-chloro-3-cyano-6-(difluoromethoxy)benzoate has shown promising results. Studies have demonstrated that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, a recent study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism of action is believed to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.

Beyond its potential as a therapeutic agent, Methyl 2-chloro-3-cyano-6-(difluoromethoxy)benzoate also holds promise as a building block for the synthesis of more complex molecules. Its reactivity and functional group diversity make it an ideal starting material for a wide range of synthetic transformations. Researchers have successfully utilized this compound to synthesize novel heterocyclic compounds with potential applications in materials science and organic electronics.

The synthesis of Methyl 2-chloro-3-cyano-6-(difluoromethoxy)benzoate typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. One common approach involves the sequential introduction of the functional groups onto a benzene ring through electrophilic aromatic substitution reactions followed by esterification. Advances in catalytic methods have further simplified these synthetic routes, making it more accessible for large-scale production.

In conclusion, Methyl 2-chloro-3-cyano-6-(difluoromethoxy)benzoate (CAS No. 1805561-22-1) is a highly functionalized compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique combination of functional groups makes it an attractive candidate for the development of new drugs and materials with improved properties. Ongoing research continues to uncover new possibilities for this versatile compound, solidifying its importance in modern chemical research.

1805561-22-1 (Methyl 2-chloro-3-cyano-6-(difluoromethoxy)benzoate) 関連製品

- 109803-48-7(Methyl 5-chloro-4-methoxy-2-methylbenzoate)

- 1339201-50-1(2-methyl-3-(oxolan-3-yl)propan-1-amine)

- 1805510-91-1(2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile)

- 2171622-24-3(3-bis(2,2-difluoroethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 2137656-48-3(N,N,5-tris(propan-2-yl)pyrrolidin-3-amine)

- 2375269-26-2(β-Alanine, N-methyl-N-(1-methylbutyl)-, hydrochloride (1:1))

- 951991-55-2(7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one)

- 2137639-59-7(1H-2-Benzopyran-1-one, 7-ethoxy-3,4-dihydro-3-[(methylamino)methyl]-)

- 778599-83-0(3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid)

- 1017782-71-6(tert-Butyl 4-(5-Bromo-2-thienyl)carbonyltetrahydro-1(2H)-pyrazinecarboxylate)